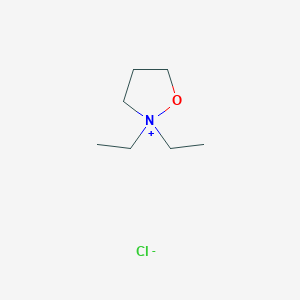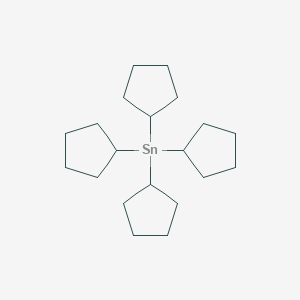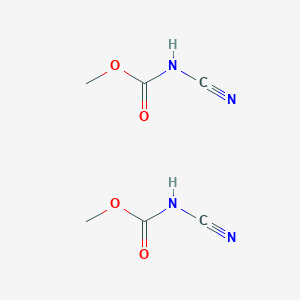
2,2-Diethylisoxazolidinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoxazolidinium, 2,2-diethyl-, chloride is a chemical compound with the molecular formula C7H16ClNO. It is a member of the isoxazolidinium family, which are heterocyclic compounds containing a five-membered ring with one oxygen and one nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isoxazolidinium, 2,2-diethyl-, chloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of diethylamine with an appropriate aldehyde or ketone, followed by cyclization with a chlorinating agent to form the desired product . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of isoxazolidinium, 2,2-diethyl-, chloride may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-efficiency catalysts and purification techniques ensures the consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Isoxazolidinium, 2,2-diethyl-, chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions typically result in the formation of new compounds with different functional groups .
Applications De Recherche Scientifique
Isoxazolidinium, 2,2-diethyl-, chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Medicine: Isoxazolidinium derivatives are being investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of isoxazolidinium, 2,2-diethyl-, chloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The specific pathways involved depend on the context in which the compound is used, such as in chemical reactions or biological systems .
Comparaison Avec Des Composés Similaires
Isoxazolidinium, 2,2-diethyl-, chloride can be compared with other similar compounds, such as:
Oxazolidines: These compounds also contain a five-membered ring with one oxygen and one nitrogen atom but differ in their substituents and reactivity.
Isoxazoles: Isoxazoles have a similar ring structure but contain a different arrangement of atoms and exhibit distinct chemical properties.
Oxazolidinones: These compounds are structurally related but contain a carbonyl group, which significantly alters their reactivity and applications.
The uniqueness of isoxazolidinium, 2,2-diethyl-, chloride lies in its specific substituents and the resulting chemical properties, which make it suitable for a variety of applications in research and industry .
Propriétés
Numéro CAS |
101670-75-1 |
|---|---|
Formule moléculaire |
C7H16ClNO |
Poids moléculaire |
165.66 g/mol |
Nom IUPAC |
2,2-diethyl-1,2-oxazolidin-2-ium;chloride |
InChI |
InChI=1S/C7H16NO.ClH/c1-3-8(4-2)6-5-7-9-8;/h3-7H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
NGSSKYLDIBEOIK-UHFFFAOYSA-M |
SMILES |
CC[N+]1(CCCO1)CC.[Cl-] |
SMILES canonique |
CC[N+]1(CCCO1)CC.[Cl-] |
Synonymes |
ISOXAZOLIDINIUM, 2,2-DIETHYL-, CHLORIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B9221.png)











